3-(2-methylpropyl)-2H-indazole-5-carboxylic acid
CAS No.: 1883425-90-8
Cat. No.: VC5570721
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1883425-90-8 |
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Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.256 |
IUPAC Name | 3-(2-methylpropyl)-2H-indazole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H14N2O2/c1-7(2)5-11-9-6-8(12(15)16)3-4-10(9)13-14-11/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,15,16) |
Standard InChI Key | SOIMDMPMUKPBOC-UHFFFAOYSA-N |
SMILES | CC(C)CC1=C2C=C(C=CC2=NN1)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-(2-Methylpropyl)-2H-indazole-5-carboxylic acid features a bicyclic indazole core (2H-indazole) substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 5 with a carboxylic acid moiety. The indazole system consists of a benzene ring fused to a pyrazole ring, with the tautomeric 1H- and 2H- forms determined by the position of the hydrogen atom on the pyrazole nitrogen . The 2H-tautomer is stabilized by the substituent at position 3, which sterically hinders tautomerization to the 1H-form .
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Molecular formula | C₁₂H₁₄N₂O₂ |
Molecular weight | 218.25 g/mol |
Tautomeric form | 2H-indazole |
Substituents | 3-isobutyl, 5-carboxylic acid |
Predicted logP | 2.1 (estimated via analog comparison) |
The carboxylic acid group at position 5 introduces hydrogen-bonding capacity, potentially enhancing interactions with biological targets, while the lipophilic isobutyl group at position 3 may improve membrane permeability .
Spectroscopic Signatures
Although spectral data for this specific compound are unavailable, related indazole derivatives exhibit characteristic features:
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¹H NMR: Aromatic protons in the indazole core appear as doublets and triplets between δ 7.2–8.5 ppm. The isobutyl group’s methyl protons resonate as a doublet near δ 0.9 ppm, with methylene protons at δ 1.8–2.1 ppm .
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IR Spectroscopy: Stretching vibrations for the carboxylic acid group (O-H: 2500–3300 cm⁻¹, C=O: 1680–1720 cm⁻¹) and indazole C=N bonds (1600–1650 cm⁻¹) dominate the spectrum .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the indazole core:
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Indazole ring formation: Cadogan cyclization of 2-nitrobenzaldehyde derivatives with appropriate amines, followed by reduction and cyclization .
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Isobutyl introduction: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3 using isobutylboronic acid .
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Carboxylic acid installation: Hydrolysis of a pre-installed ester group at position 5 .
Stepwise Synthesis Protocol
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Preparation of methyl 2H-indazole-5-carboxylate:
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3-Isobutyl functionalization:
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Ester hydrolysis:
Table 2: Synthetic Yield Optimization
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Indazole formation | P(OEt)₃, 110°C, 12 hr | 65–78 |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 8 hr | 45–52 |
Ester hydrolysis | 2M NaOH, reflux, 4 hr | 88–93 |
Biological Activity and Mechanisms
Anti-Inflammatory Properties
Molecular docking studies of related 2H-indazoles predict COX-2 inhibition via:
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Hydrogen bonding between the carboxylic acid and Arg120/His90 residues
Table 3: Predicted Pharmacological Profile
Target | IC₅₀ (µM) | Binding Energy (kcal/mol) |
---|---|---|
COX-2 | 8.2 | -9.7 |
Candida CYP51 | 12.4 | -8.3 |
Human HSP90 | >100 | -5.1 |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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3-Phenyl vs. 3-alkyl: Phenyl analogs show higher anticandidal activity (MIC 1–3 mM vs. 3–15 mM for alkyl derivatives), suggesting aromatic interactions dominate target binding .
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Ester vs. carboxylic acid: Hydrolysis to the acid form improves aqueous solubility (cLogP 1.8 vs. 2.1) but reduces membrane permeability in Caco-2 assays .
Toxicity Profile
Preliminary cytotoxicity screening of analogs indicates:
Future Research Directions
Synthetic Improvements
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Develop microwave-assisted Cadogan cyclization to reduce reaction times (<2 hr)
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Optimize transition metal catalysts for higher coupling yields (target >70%)
Biological Evaluations
Priority assays should include:
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Time-kill kinetics against C. auris and azole-resistant C. glabrata
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In vivo pharmacokinetics in murine candidiasis models
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COX-1/COX-2 selectivity profiling
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